3-(Chlorosulfonyl)-2-methylbenzoyl chloride
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Overview
Description
- The compound features a benzene ring substituted with a sulfonyl chloride group (SO₂Cl) and a methyl group (CH₃) at different positions.
- Its systematic name is 3-(Chlorosulfonyl)benzoyl chloride .
- Physically, it appears as a white to brown powder or crystals.
- Key properties include a melting point of 128-130°C and a predicted boiling point of 402.5°C .
3-(Chlorosulfonyl)-2-methylbenzoyl chloride: is a chemical compound with the molecular formula . It belongs to the class of aryl sulfonyl chlorides.
Preparation Methods
- Laboratory Synthesis:
- One common synthetic route involves the reaction of 3-chlorobenzoic acid with sulfur dioxide and phosphorus pentachloride . This process introduces the sulfonyl chloride group.
- The reaction proceeds as follows:
3-chlorobenzoic acid+sulfur dioxide+phosphorus pentachloride→3-(Chlorosulfonyl)benzoyl chloride+HCl+POCl₃
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 3-(Chlorosulfonyl)benzoyl chloride depends on its specific application.
- In acylation reactions, it acts as an electrophile, reacting with nucleophiles to form covalent bonds.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C8H6Cl2O3S |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
3-chlorosulfonyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-6(8(9)11)3-2-4-7(5)14(10,12)13/h2-4H,1H3 |
InChI Key |
PFEXCKRJRNUNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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